3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride
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Overview
Description
3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2O2S It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms and a sulfonyl chloride group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3,3-Difluoro-2,2-dimethylbutane+Chlorosulfonic acid→3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines (e.g., triethylamine) to neutralize the HCl by-product
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for further functionalization.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, leading to the formation of a sulfonamide bond.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Trifluoromethanesulfonyl chloride: Contains three fluorine atoms, making it more electron-withdrawing and reactive.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Uniqueness
3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on a butane backbone. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClF2O2S/c1-5(2,6(3,8)9)4-12(7,10)11/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYXXLMDLXXMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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